molecular formula C8H10N2O B597910 4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine CAS No. 1260666-47-4

4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine

Katalognummer: B597910
CAS-Nummer: 1260666-47-4
Molekulargewicht: 150.181
InChI-Schlüssel: HGVIJDJFCQAIOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry and drug discovery. This fused pyrrolopyridine structure is a key pharmacophore in various biologically active compounds. Although specific studies on this exact isomer are less common, research on closely related pyrrolopyridine scaffolds reveals a broad spectrum of potential research applications. Pyrrolopyridine derivatives have demonstrated promising inhibitory effects against FMS kinase, making them candidates for investigation in anticancer and antiarthritic therapeutic development . Furthermore, the broader class of pyrrolo[3,2-c]pyridine derivatives is recognized for its relevance in designing targeted kinase inhibitors . The structural similarity of the pyrrolopyridine core to purine bases makes it a valuable building block for designing molecules that interact with biological targets such as enzymes and receptors. Researchers utilize this compound as a versatile synthetic intermediate to develop novel active compounds for probing disease mechanisms and identifying new potential treatments. This product is intended for research applications in a laboratory setting only.

Eigenschaften

IUPAC Name

4-methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-11-8-6-2-4-9-7(6)3-5-10-8/h3,5,9H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVIJDJFCQAIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility profile of 4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is a fused bicyclic heterocycle characterized by a basic pyridine core fused to a partially saturated pyrroline ring. Unlike its fully aromatic analog (a 6-azaindole derivative), the 2,3-dihydro scaffold introduces a secondary amine functionality and disrupts the planarity of the system, significantly altering its physicochemical properties.

This guide provides a technical framework for solubilizing, storing, and profiling this compound. While exact experimental solubility values for this specific intermediate are lot-dependent, its structural motifs dictate a predictable solubility profile in polar aprotic (DMSO) and polar protic (Methanol) solvents.

Structural Determinants of Solubility
FeatureChemical NatureImpact on Solubility
Pyridine Nitrogen (N5) Basic, H-bond acceptorEnhances solubility in acidic media; moderate polarity.
Pyrroline Nitrogen (N1) Secondary amine (sp³), H-bond donorIncreases polarity; potential for salt formation; enhances MeOH solubility.
4-Methoxy Group H-bond acceptor, LipophilicIncreases LogP slightly; enhances solubility in organic solvents (DMSO/MeOH) over water.
Dihydro Core Non-planar (puckered)Reduces crystal lattice energy compared to fully aromatic analogs, generally improving solubility.

Solubility Profile: DMSO vs. Methanol[4]

The following data represents the expected solubility ranges based on Structure-Activity Relationship (SAR) analysis of analogous pyrrolopyridine scaffolds (e.g., CAS 23596-28-3).

A. Dimethyl Sulfoxide (DMSO)

Status: Preferred Solvent for Biological Stocks Solubility Potential: High (> 50 mM / > 10 mg/mL)

  • Mechanism: DMSO is a polar aprotic solvent that effectively disrupts the dipole-dipole interactions of the pyridine core and the hydrogen bonding of the secondary amine without chemically reacting with the substrate.

  • Application: Ideal for preparing 10 mM or 20 mM master stocks for high-throughput screening (HTS) or cellular assays.

  • Caveat: DMSO is highly hygroscopic. Absorbed water can cause "crashing out" (precipitation) of the compound over time if the container is not sealed under argon/nitrogen.

B. Methanol (MeOH)

Status: Preferred Solvent for Analytical Chemistry (LC-MS) Solubility Potential: Moderate to High (> 5-10 mg/mL)

  • Mechanism: Methanol acts as both a hydrogen bond donor and acceptor.[1] It solvates the secondary amine (N1) and the pyridine nitrogen (N5) effectively.

  • Application: Best for preparing LC-MS standards, transferring mass, or reactions where high boiling point solvents (like DMSO) are undesirable.

  • Caveat: High volatility leads to rapid concentration changes. Not suitable for long-term storage of quantitative standards.

Comparative Data Summary
SolventDielectric Constant (

)
Estimated SolubilityPrimary Use Case
DMSO 47.2High (>20 mg/mL)Long-term Cryo-storage, Biological Assays
Methanol 33.0Good (~10 mg/mL)HPLC/MS Injection, Synthesis Workup
Water 80.1Low to Moderate pH Dependent (Soluble at pH < 5)

Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection alone. Use the following Self-Validating Protocols .

Protocol A: Thermodynamic Solubility Determination (The "Gold Standard")

This method determines the saturation point of the compound in a specific solvent.

  • Preparation: Weigh ~5 mg of solid 4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine into a 1.5 mL microcentrifuge tube.

  • Addition: Add 100 µL of solvent (DMSO or MeOH) to create a supersaturated suspension.

  • Equilibration: Shake/vortex at room temperature (25°C) for 24 hours.

    • Note: If the solution becomes perfectly clear immediately, add more solid until a visible precipitate remains.

  • Separation: Centrifuge at 15,000 RPM for 10 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm). Compare the peak area against a standard curve prepared from a known low-concentration stock.

Protocol B: "Visual-Kinetic" Solubility Check (Rapid Benchtop Method)

Use this for quick "Go/No-Go" decisions before biological assays.

  • Target: 10 mM Stock.

  • Calculation:

    
    .
    
  • Stepwise Addition: Add 75% of the calculated solvent volume.

  • Energy Input: Sonicate for 5 minutes (bath sonicator). The bath water often warms up; ensure it does not exceed 40°C to prevent degradation.

  • Validation: Hold the vial up to a light source. Look for the Tyndall Effect (scattering of light by suspended micro-particles). If the beam passes through clearly, the compound is dissolved.

Visualization of Workflows

Figure 1: Solubility Decision Tree for Assay Preparation

This logic flow ensures that compound precipitation does not generate false positives in biological data.

SolubilityDecisionTree Start Start: Solid Compound DissolveDMSO Dissolve in DMSO (Target 10-20 mM) Start->DissolveDMSO CheckClear Visual Check: Is solution clear? DissolveDMSO->CheckClear Sonicate Sonicate (5 mins) & Vortex CheckClear->Sonicate Cloudy DiluteAq Dilute into Aqueous Buffer (Assay Concentration) CheckClear->DiluteAq Clear Sonicate->CheckClear PrecipCheck Check for Precipitation (Microscopy/Nephelometry) DiluteAq->PrecipCheck Proceed Proceed to Assay PrecipCheck->Proceed No Precipitate Fail STOP: Formulation Issue PrecipCheck->Fail Precipitate

Caption: Figure 1. Decision logic for preparing biological assay stocks, emphasizing the critical checkpoint for aqueous precipitation.

Figure 2: Thermodynamic Solubility Workflow

ThermoSolubility Step1 1. Excess Solid + Solvent Step2 2. Agitate 24h (Equilibrium) Step1->Step2 Step3 3. Filtration (0.22 µm PTFE) Step2->Step3 Step4 4. HPLC-UV Quantification Step3->Step4 Result Solubility Value (mg/mL) Step4->Result

Caption: Figure 2. Step-by-step workflow for determining thermodynamic solubility using HPLC validation.

Storage and Stability Guidelines

DMSO Stock Storage
  • Temperature: Store at -20°C or -80°C.

  • Freeze/Thaw: Limit to < 5 cycles. The "dihydro" amine can be sensitive to oxidation. Repeated opening introduces atmospheric oxygen and moisture.

  • Container: Use amber glass vials or polypropylene tubes. Avoid polystyrene (DMSO dissolves it).

Methanol Stock Handling
  • Evaporation Risk: Methanol is volatile. Even in a closed HPLC vial, concentration increases over 24 hours due to evaporation through the septum.

  • Recommendation: Prepare MeOH dilutions fresh daily from the DMSO master stock. Do not store MeOH solutions for > 48 hours for quantitative work.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text on solubility profiling in drug discovery).

  • PubChem Compound Summary. (2023). 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine (Core Scaffold Data). National Center for Biotechnology Information.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Sigma-Aldrich. (2023).[2] Technical Bulletin: Handling and Solubility of Heterocyclic Building Blocks. (General reference for pyrrolopyridine handling).

Sources

Navigating the Metabolic Maze: A Technical Guide to Predicting the Stability of Methoxy-Substituted Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, predicting a compound's metabolic fate is a cornerstone of developing safe and effective therapeutics.[1][2] For novel chemical entities like methoxy-substituted pyrrolopyridines, a class of heterocyclic compounds with significant therapeutic potential, understanding their metabolic stability is not just a regulatory hurdle but a critical step in lead optimization.[1][3] This guide provides an in-depth framework for researchers and drug development professionals to assess and predict the metabolic stability of these molecules. We will dissect the key metabolic pathways, provide validated, step-by-step protocols for essential in vitro assays, and explore the synergy between experimental data and in silico modeling. Our focus is on providing not just methods, but the scientific rationale behind them, empowering teams to make informed decisions that propel promising candidates forward.

Introduction: The Critical Role of Metabolic Stability

A drug's journey through the body is a complex pharmacokinetic narrative of absorption, distribution, metabolism, and excretion (ADME).[1] Metabolic stability, the measure of a compound's resistance to biotransformation by the body's enzymatic machinery, profoundly influences its efficacy and safety.[1][4] Compounds that are metabolized too quickly may fail to achieve therapeutic concentrations, requiring inconveniently frequent dosing, while those that are metabolized too slowly can accumulate, leading to potential toxicity.[1][2][5]

The liver is the primary site of drug metabolism, armed with a host of enzymes, most notably the Cytochrome P450 (CYP) superfamily.[1][2][4] For methoxy-substituted pyrrolopyridines, the methoxy group (-OCH₃) often represents a "metabolic soft spot," a site susceptible to enzymatic attack. Understanding and predicting this susceptibility early in the discovery pipeline is paramount to designing molecules with an optimal pharmacokinetic profile.[6] This guide focuses on the practical approaches to generating this crucial data.

The Achilles' Heel: Key Metabolic Pathways for Methoxy-Substituted Pyrrolopyridines

For aromatic and heteroaromatic compounds, the introduction of a methoxy group can be a double-edged sword. While it can favorably modulate potency and physicochemical properties, it is also a prime target for oxidative metabolism.

2.1. Cytochrome P450-Mediated O-Demethylation

The most common metabolic fate for a methoxy group on an aromatic or heteroaromatic ring is O-demethylation. This reaction is predominantly catalyzed by CYP enzymes, particularly isoforms like CYP1A2, CYP2C9, CYP2D6, and CYP3A4.[7] The reaction proceeds via the abstraction of a hydrogen atom from the methoxy carbon, leading to a hemiacetal intermediate that spontaneously decomposes to yield a phenol (a hydroxylated pyrrolopyridine) and formaldehyde.[7]

  • Why it Matters: This transformation can have significant consequences. The resulting phenol metabolite may have a different pharmacological activity, a different toxicity profile, or be more readily eliminated from the body. Identifying this as the primary metabolic route is the first step in mitigating potential liabilities.

2.2. Other Potential Pathways

While O-demethylation is often dominant, other pathways can contribute to the metabolism of pyrrolopyridines:

  • Aromatic Hydroxylation: CYP enzymes can also directly add a hydroxyl group to an electron-rich position on the pyrrolopyridine ring system itself.

  • Phase II Conjugation: The phenol metabolite formed from O-demethylation is an ideal substrate for Phase II enzymes (e.g., UGTs, SULTs). These enzymes attach polar groups like glucuronic acid or sulfate, dramatically increasing water solubility and facilitating excretion.[3][8]

The following diagram illustrates the principal metabolic pathway of O-demethylation.

G Parent Methoxy-Substituted Pyrrolopyridine Metabolite Hydroxy-Substituted Pyrrolopyridine (Phenol Metabolite) Parent->Metabolite O-Demethylation Formaldehyde Formaldehyde (HCHO) Parent->Formaldehyde CYP450 Cytochrome P450 (e.g., CYP1A2, 3A4) NADPH NADPH (Cofactor)

Caption: Primary metabolic pathway for methoxy-substituted pyrrolopyridines.

The Workflow: From Prediction to Validation

A robust assessment of metabolic stability integrates both predictive in silico methods and definitive in vitro experiments. This multi-pronged approach allows for early-stage filtering of less promising candidates and provides detailed, actionable data on the best ones.

G start Candidate Molecule: Methoxy-Pyrrolopyridine insilico In Silico Prediction (e.g., CYP Substrate Models, Stability Prediction) start->insilico decision1 Predicted to be Stable or Labile? insilico->decision1 microsomal In Vitro Assay 1: Liver Microsomal Stability decision1->microsomal Proceed to Test hepatocyte In Vitro Assay 2: Hepatocyte Stability microsomal->hepatocyte data_analysis Data Analysis: Calculate t½ and CLint hepatocyte->data_analysis metid Metabolite Identification (LC-MS/MS) data_analysis->metid decision2 Is Stability Acceptable? data_analysis->decision2 sar Structure-Activity Relationship (SAR) Study metid->sar decision2->sar No end Advance Candidate decision2->end Yes sar->start Design New Analogues

Caption: Integrated workflow for metabolic stability assessment.

In Vitro Assessment: Generating Definitive Data

In vitro assays using liver-derived systems are the gold standard for measuring metabolic stability.[9] They provide quantitative data that can be used to rank compounds and predict in vivo human clearance.[5][10]

Liver Microsomal Stability Assay

This is the workhorse assay for early-stage screening. Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where most CYP450 enzymes are located.[9][11] This assay primarily evaluates Phase I metabolism.[12]

Scientific Rationale: By incubating a compound with liver microsomes and the essential cofactor NADPH, we can measure the rate of metabolism mediated by CYP enzymes.[11] The disappearance of the parent compound over time is monitored to calculate key stability parameters.[11]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[13]

    • Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. This is a self-validating system component that prevents cofactor depletion from becoming the rate-limiting step.

    • Prepare a 1 mM stock solution of the test compound in DMSO.

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes (final concentration 0.5 mg/mL) and buffer at 37°C for 5-10 minutes.[11][12]

    • Add the test compound to the wells to achieve a final concentration of 1 µM.[13][14] The final DMSO concentration should be ≤0.5% to avoid enzyme inhibition.[13]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.[13]

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells.[12][14]

    • Termination is achieved by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound used for analytical normalization).[11][15]

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][15] The LC separates the parent compound from metabolites, and the MS/MS provides sensitive and specific quantification.[16]

Hepatocyte Stability Assay

For a more comprehensive assessment, intact hepatocytes are used. They are considered the "gold standard" as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors within a cellular environment.[9][17]

Scientific Rationale: This assay accounts for cellular uptake (permeability) and the contribution of both Phase I and Phase II metabolic pathways, providing a more holistic and physiologically relevant picture of hepatic clearance.[8][15]

Step-by-Step Protocol:

  • Cell Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).

    • Resuspend the hepatocytes in a pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5 or 1.0 x 10⁶ viable cells/mL.[18]

  • Incubation:

    • In a 12- or 24-well plate, add the hepatocyte suspension.[18]

    • Add the test compound (e.g., final concentration of 1 µM).

    • Incubate at 37°C in a humidified incubator, often with gentle shaking.[15]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect an aliquot of the cell suspension.[12]

    • Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile with an internal standard.[8][15]

  • Sample Processing & Analysis:

    • Vortex and centrifuge the samples to pellet cell debris and protein.

    • Analyze the supernatant by LC-MS/MS for the remaining parent compound.[8]

Data Analysis and Interpretation

The primary output from these assays is the rate of disappearance of the parent compound. From this, two key parameters are calculated:

  • Half-Life (t½): The time it takes for 50% of the compound to be metabolized. This is calculated from the slope of the natural log of the percent remaining versus time plot.

  • Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.[5][9][10]

The formula for CLint is: CLint (µL/min/mg protein for microsomes) = (0.693 / t½) * (Incubation Volume / Protein Amount) CLint (µL/min/10⁶ cells for hepatocytes) = (0.693 / t½) * (Incubation Volume / Cell Number) [18][19]

ParameterLiver MicrosomesCryopreserved Hepatocytes
System Subcellular fraction (ER)Intact, whole cells
Enzymes Primarily Phase I (CYPs)Phase I and Phase II
Cofactors Must be added (NADPH)Endogenously present
Cellular Processes NoneIncludes membrane transport
Throughput HighMedium
Physiological Relevance ModerateHigh ("Gold Standard")[9]

Table 1. Comparison of In Vitro Metabolic Stability Systems.

Metabolite Identification: Confirming the Pathway

Identifying the metabolites formed during incubation is crucial for confirming the predicted metabolic pathway. This is typically done using high-resolution LC-MS/MS.[20][21] By comparing the mass spectra of samples from later time points to the initial time point, new peaks corresponding to metabolites can be detected. For a methoxy-substituted pyrrolopyridine, the expected O-demethylated metabolite would have a mass 14 Da less than the parent compound (loss of CH₂). Further fragmentation analysis (MS/MS) can pinpoint the exact location of the modification.[22]

In Silico Prediction: Guiding Synthesis and Prioritization

Before a compound is even synthesized, computational models can provide valuable predictions about its likely metabolic fate.[23][24]

  • P450 Site of Metabolism (SOM) Prediction: Software can analyze a molecule's structure and predict which atoms are most susceptible to CYP-mediated oxidation. For methoxy-pyrrolopyridines, these tools can confirm the lability of the methoxy group.

  • Metabolic Stability QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models, built using machine learning on large datasets of experimentally determined stability data, can predict whether a novel compound is likely to be rapidly or slowly metabolized.[25][26][27]

Rationale for Use: While not a replacement for experimental data, in silico tools are invaluable for triaging large numbers of virtual compounds, helping medicinal chemists prioritize which analogues to synthesize.[23] They provide a rational basis for early-stage design decisions.

Strategic Application: From Data to Design

The data generated from this workflow directly informs the drug design cycle. If a promising methoxy-substituted pyrrolopyridine shows high clearance due to O-demethylation, medicinal chemists can employ several strategies:

  • Metabolic Blocking: Introducing a substituent, such as a fluorine atom, near the methoxy group can sterically hinder the CYP enzyme's access, slowing metabolism.[28]

  • Electronic Modification: Replacing the phenyl ring to which the methoxy group is attached with a more electron-deficient heterocycle (e.g., a pyridine) can make the molecule less susceptible to oxidation.[29]

  • Bioisosteric Replacement: The methoxy group can be replaced entirely with a more metabolically robust bioisostere, such as a difluoromethoxy (-OCF₂H) or a trifluoromethoxy (-OCF₃) group, which are resistant to O-dealkylation.

Conclusion

Predicting the metabolic stability of methoxy-substituted pyrrolopyridines is a multi-faceted but manageable challenge. By combining the predictive power of in silico tools with the definitive, quantitative data from in vitro liver microsomal and hepatocyte assays, drug discovery teams can build a comprehensive understanding of a compound's metabolic profile. This integrated approach enables the rational design of molecules with improved pharmacokinetic properties, de-risks development pipelines, and ultimately increases the probability of advancing safe and effective medicines to the clinic.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. Retrieved from [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (2023). Journal of Pharmaceutical Sciences and Drug Development. Retrieved from [Link]

  • Gu, M., & Chen, Y. (2010). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Mass Spectrometry, 1(1), A0003. Retrieved from [Link]

  • What is the importance of metabolic stability in drug design? (2025, May 21). Patsnap Synapse. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved from [Link]

  • The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. (2024, September 13). Longdom Publishing. Retrieved from [Link]

  • Stiborova, M., et al. (2015). A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches. International Journal of Molecular Sciences, 16(11), 27893-27915. Retrieved from [Link]

  • Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed. Retrieved from [Link]

  • Obach, R. S. (2000). Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. Pharmaceutical Research, 17(11), 1325-1333. Retrieved from [Link]

  • Metabolic Stability Services. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Modi, G. (2006). In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. Current Drug Metabolism, 7(5), 455-465. Retrieved from [Link]

  • Hepatocyte Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • In Silico Drug Metabolism Prediction Services. (n.d.). Creative Biolabs. Retrieved from [Link]

  • How Does LC-MS Identify Proteins and Metabolites? (2025, May 9). Patsnap Synapse. Retrieved from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Ekins, S., et al. (2006). In silico approaches to predicting drug metabolism, toxicology and beyond. Biochemical Society Transactions, 34(Pt 4), 659-663. Retrieved from [Link]

  • Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424. Retrieved from [Link]

  • Cytochrome P450 aromatic O-demethylase. (n.d.). Wikipedia. Retrieved from [Link]

  • Hepatocyte Stability Assay. (2025, July 28). Creative Bioarray. Retrieved from [Link]

  • metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

  • Pelkonen, O., & Turpeinen, M. (2007). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. European Journal of Pharmaceutical Sciences, 31(3-4), 133-149. Retrieved from [Link]

  • MetStabOn—Online Platform for Metabolic Stability Predictions. (2018). PMC. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (n.d.). Drug Metabolism. Retrieved from [Link]

  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). (2023, September 7). YouTube. Retrieved from [Link]

  • Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. (2025, August 30). IJPPR. Retrieved from [Link]

  • Public LC-Orbitrap-MS/MS Spectral Library for Metabolite Identification. (2020, November 22). bioRxiv. Retrieved from [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Patsnap Synapse. Retrieved from [Link]

  • How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin? (2010, April 20). The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]

  • Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates. (2024, September 21). PubMed. Retrieved from [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019, December 16). PMC. Retrieved from [Link]

  • (PDF) Characterization of O-demethylations and Aromatic Hydroxylations Mediated by Cytochromes P450 in the Metabolism of Flavonoid Aglycons. (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. (n.d.). PMC. Retrieved from [Link]

  • 1.6: Drug Modifications to Improve Stability. (2024, December 29). Chemistry LibreTexts. Retrieved from [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2025, August 9). ResearchGate. Retrieved from [Link]

  • How to calculate in vitro intrinsic clearance? (2019, July 12). ResearchGate. Retrieved from [Link]

  • Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. (n.d.). PMC. Retrieved from [Link]

  • Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. (2025, June 18). MDPI. Retrieved from [Link]

  • In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. (2025, September 29). PMC. Retrieved from [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Methoxylation of 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine

[1][2]

Executive Summary & Strategic Analysis

The 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine scaffold (commonly referred to as 5-azaindoline ) represents a critical pharmacophore in kinase inhibitor development (e.g., MPS1, HPK1 inhibitors).[1][2] Its unique electronic structure—fusing an electron-deficient pyridine ring with an electron-rich, saturated pyrroline ring—presents specific synthetic challenges during functionalization.[1][2]

Methoxylation of this scaffold is typically employed to modulate lipophilicity (LogD), metabolic stability, or hydrogen bond acceptor capabilities within the ATP-binding pocket of target enzymes.[1][2]

The Challenge: Regioselectivity and Reactivity

Direct C–H methoxylation of the unsubstituted scaffold is chemically inefficient and lacks the regioselectivity required for GMP-compliant workflows.[2] Therefore, this guide focuses on the two most robust, field-proven methodologies for installing a methoxy group:

  • Nucleophilic Aromatic Substitution (

    
    ):  The "Gold Standard" for functionalizing the electron-deficient pyridine ring (specifically at the C4 position).
    
  • Pd-Catalyzed C–O Coupling (Buchwald-Hartwig): Required for less activated positions (e.g., C6) or when milder conditions are necessary to preserve sensitive functional groups.[1][2]

Chemical Logic & Mechanism[2][3][4]

Electronic Environment

The 5-azaindoline core contains two distinct nitrogen atoms:[1][2]

  • N1 (Pyrroline):

    
     hybridized, nucleophilic, and susceptible to oxidation.[1][2] Crucial Insight:  It is highly recommended to protect N1 (e.g., Boc, Cbz) prior to methoxylation to prevent N-methylation side reactions or oxidative degradation under basic conditions.[1][2]
    
  • N5 (Pyridine):

    
     hybridized, electron-withdrawing.[1][2] It activates the ortho- (C4) and para- (C6) positions for nucleophilic attack.[1]
    
Decision Matrix: Selecting the Route
FeatureMethod A:

(Preferred)
Method B: Pd-Catalyzed C-O
Target Position C4 (Activated)C6 (Less Activated) or C4
Precursor 4-Chloro or 4-Fluoro derivative4-Bromo or 6-Bromo derivative
Reagents NaOMe / MeOHMeOH, Pd catalyst, Ligand, Base
Cost LowHigh (Catalyst/Ligand)
Scalability Excellent (Kilogram scale)Moderate (Purification costs)

Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Installing a methoxy group at the C4 position (ortho to Pyridine N).[1]

Theory: The electronegativity of the pyridine nitrogen reduces electron density at C4, facilitating the formation of the Meisenheimer complex intermediate upon attack by the methoxide anion.[1][2]

Materials
  • Substrate: tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (N-Boc protected).

  • Reagent: Sodium Methoxide (NaOMe), 25-30 wt% solution in methanol.[1][2]

  • Solvent: Anhydrous Methanol (MeOH) or THF (for solubility).[1]

  • Equipment: Microwave reactor (preferred for speed) or reflux condenser.

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 eq (e.g., 100 mg) of the N-Boc-4-chloro-5-azaindoline in anhydrous MeOH (3 mL).

    • Note: If solubility is poor, use a 1:1 mixture of THF:MeOH.[1][2]

  • Activation: Add 5.0 eq of NaOMe solution dropwise at room temperature.

    • Critical Control Point: Do not use solid NaOMe if it has been exposed to air (formation of NaOH leads to hydrolysis byproducts).[1][2] Use fresh commercial solution.

  • Reaction:

    • Option A (Microwave - Recommended): Seal the vessel and heat to 120°C for 30-45 minutes .

    • Option B (Thermal): Reflux at 70-80°C for 12-16 hours . Monitor by LC-MS.[1][2][3][4]

  • Quench: Cool to room temperature. Pour the mixture into ice-cold saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1][2]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The methoxy product is typically more polar than the chloro-precursor.

Protocol B: Palladium-Catalyzed C–O Coupling

Best for: Installing a methoxy group at the C6 position or when

12

Theory: This reaction utilizes a Pd(0)/Pd(II) catalytic cycle.[1] Bulky, electron-rich phosphine ligands are essential to facilitate the reductive elimination of the C-O bond.[1][2]

Materials
  • Substrate: 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (N-protected).[1][2]

  • Catalyst:

    
     (2-5 mol%) or RockPhos Pd G3.
    
  • Ligand: RockPhos or BrettPhos (4-10 mol%).

  • Nucleophile: Methanol (excess) or NaOMe (2 eq).[1]

  • Base:

    
     (2-3 eq).[1]
    
  • Solvent: Toluene or 1,4-Dioxane (degassed).[1][2]

Step-by-Step Procedure
  • Inerting: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add Substrate (1.0 eq),

    
     (2.0 eq), Catalyst (5 mol%), and Ligand (10 mol%).[1][2]
    
  • Solvation: Add Toluene (0.2 M concentration) and Methanol (5-10 eq).

    • Note: Methanol acts as the reactant.[2][5][6][7] Excess is used but too much can poison the catalyst; 5-10 equivalents is the sweet spot.

  • Reaction: Heat to 90-100°C for 4-12 hours.

  • Filtration: Filter through a celite pad to remove Palladium residues.[1][2]

  • Purification: Concentrate and purify via reverse-phase HPLC or silica chromatography.

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathways for the methoxylation of the 5-azaindoline core.

Methoxylation_PathwaysStartStart: 2,3-dihydro-1H-pyrrolo[3,2-c]pyridineProtectStep 1: N1-Protection(Boc/Cbz)Start->ProtectEssentialCheckPosTarget Position?Protect->CheckPosPath4C4-Chloro PrecursorCheckPos->Path4C4 (Activated)Path6C6-Bromo PrecursorCheckPos->Path6C6 (Unactivated)SNArProtocol A: SNArNaOMe, MeOH, 120°CPath4->SNArPreferredBuchwaldProtocol B: Pd-Cat CouplingPd(0), Ligand, MeOH, 90°CPath4->BuchwaldAlternativePath6->BuchwaldRequiredProduct44-Methoxy-5-azaindolineSNAr->Product4Buchwald->Product4Product66-Methoxy-5-azaindolineBuchwald->Product6

Caption: Decision tree for selecting the optimal methoxylation route based on regiochemistry and substrate activation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (

)
Temperature too low or old NaOMe.[1][2]Switch to Microwave heating (120°C). Use fresh 25% NaOMe in MeOH solution.
Side Product: N-Methylation Unprotected N1 reacting with Methyl source.[1][2]Ensure N1 is Boc-protected.[1][2] If using MeI/Base (not recommended), switch to NaOMe.[1][2]
Hydrolysis (OH product) Water in solvent or wet reagents.[1]Use anhydrous MeOH.[1][2][7] Dry reagents.[1][2][7] Ensure inert atmosphere.
Catalyst Death (Pd) Methanol poisoning or oxidation.[1]Degas solvents thoroughly.[1][2] Use bulky ligands (RockPhos) to protect Pd center.[1][2]

References

  • Nucleophilic Substitution on Azaindoles

    • Title: Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3,4]pyridine-1,3-diones.[1][2]

    • Source: ResearchGate / Russian Journal of Organic Chemistry.[1][2]

    • Relevance: Validates the use of NaOMe for methoxylation of electron-deficient pyridine-fused systems.
  • Commercial Building Blocks & Properties

    • Title: 4-chloro-1H-pyrrolo[3,2-c]pyridine (PubChem CID 14114384).[1][2][8]

    • Source: PubChem / NIH.[1][2]

    • Relevance: Provides physical properties and structural data for the chlorin
    • [1]

  • General Azaindole Functionalization

    • Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).[1][2][9]

    • Source: Journal of Medicinal Chemistry (ACS).[1][2]

    • Relevance: Describes the synthetic strategy for functionalizing the 1H-pyrrolo[3,2-c]pyridine scaffold, including halogen displacement.
    • [1]

  • C-H Functionalization Context

    • Title: Late-Stage C–H Functionalization of Azines.[1][2]

    • Source: PMC / NIH.[1][2]

    • Relevance: Discusses the limitations of direct C-H functionalization and regioselectivity issues, supporting the recommend

Application Note: Scalable Synthesis of 4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

[1][2]

Executive Summary

The 5-azaindoline scaffold (2,3-dihydro-1H-pyrrolo[3,2-c]pyridine) represents a critical pharmacophore in kinase inhibitor development, particularly for targets requiring hydrogen bond donor/acceptor motifs distinct from the canonical indole core.[1][2] The introduction of a methoxy group at the C4 position creates a unique electronic environment, often enhancing metabolic stability and selectivity.[2]

This guide details a scalable, two-step synthesis of 4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine from the commercially available 4-chloro-1H-pyrrolo[3,2-c]pyridine.[1] Unlike traditional milligram-scale routes that rely on hazardous reagents (e.g., NaCNBH₃) or unstable precursors, this protocol utilizes a robust Nucleophilic Aromatic Substitution (SNAr) followed by a Modified Gribble Reduction .[2] This approach is optimized for safety, cost-efficiency, and reproducibility on multigram to kilogram scales.[2]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Aromatic First" principle, where the stable aromatic azaindole core is functionalized before the sensitive dihydro-ring is generated.

  • Disconnection: The C2-C3 bond is the most strategic point of reduction.[1]

  • Precursor: 4-Methoxy-1H-pyrrolo[3,2-c]pyridine.[1][2]

  • Starting Material: 4-Chloro-1H-pyrrolo[3,2-c]pyridine (CAS: 60290-21-3).[1][2]

Reaction Scheme Visualization

SynthesisRouteSM4-Chloro-1H-pyrrolo[3,2-c]pyridine(Starting Material)INT4-Methoxy-1H-pyrrolo[3,2-c]pyridine(Stable Intermediate)SM->INTStep 1: NaOMe, MeOHReflux, 12h(SNAr)PROD4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine(Target)INT->PRODStep 2: NaBH4, AcOH15-20°C(Selective Reduction)

Figure 1: Two-step scalable synthesis route.

Detailed Experimental Protocols

Step 1: Methoxylation via SNAr

Objective: Conversion of the 4-chloro substituent to the 4-methoxy group.[1][2] Mechanism: The C4 position is activated for nucleophilic attack due to its position para to the pyridine nitrogen (N5) and adjacent to the bridgehead, making it highly electron-deficient.[2]

Reagents & Materials
ReagentEquiv.[3][4][5][6]Role
4-Chloro-1H-pyrrolo[3,2-c]pyridine1.0Substrate
Sodium Methoxide (25% in MeOH)5.0Nucleophile/Base
Methanol (Anhydrous)10 VolSolvent
2-MeTHF-Extraction Solvent
Protocol
  • Setup: Charge a reaction vessel (equipped with a reflux condenser and N₂ inlet) with 4-Chloro-1H-pyrrolo[3,2-c]pyridine and anhydrous Methanol .

  • Addition: Add Sodium Methoxide solution (25% in MeOH) dropwise at room temperature. Note: A slight exotherm may occur.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 12–16 hours.

    • IPC (In-Process Control):[1][2] Monitor by HPLC/UPLC. Target <2% remaining starting material.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove bulk methanol.

    • Dilute the residue with water (10 Vol) and extract with 2-MeTHF (3 x 5 Vol). Note: 2-MeTHF is preferred over DCM for scale due to better environmental profile.[1][2]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Yield Expectation: 85–92%

    • Appearance: Off-white to pale yellow solid.[1]

Step 2: Selective Reduction (Modified Gribble Method)

Objective: Selective reduction of the pyrrole C2-C3 double bond without reducing the pyridine ring or the methoxy group.[1] Safety Note: Traditional methods use NaCNBH₃ (generating HCN). This protocol uses NaBH₄ in Acetic Acid , which generates acyloxyborohydrides in situ.[2] This is safer but requires strict temperature control to prevent over-reduction or runaway exotherms.

Reagents & Materials
ReagentEquiv.[3][4][5][6][7]Role
4-Methoxy-1H-pyrrolo[3,2-c]pyridine1.0Substrate
Sodium Borohydride (NaBH₄)3.0 - 5.0Reducing Agent
Glacial Acetic Acid15 VolSolvent/Activator
NaOH (4M aq)-Quenching/pH Adjust
Protocol
  • Setup: Charge 4-Methoxy-1H-pyrrolo[3,2-c]pyridine and Glacial Acetic Acid into a reactor. Cool the solution to 10–15°C .

  • Addition (Critical): Add NaBH₄ pellets portion-wise over 1–2 hours.

    • Warning: Significant H₂ gas evolution occurs.[3] Ensure adequate venting.[8]

    • Temperature Control: Maintain internal temperature <20°C . Higher temperatures promote pyridine ring reduction or dimerization.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • IPC: Monitor by HPLC. The product (indoline) is more polar than the indole precursor in reverse-phase systems (usually elutes earlier).[1][2]

  • Quench:

    • Cool the mixture to 0°C.

    • Slowly add Water (5 Vol) to quench excess hydride.

    • Adjust pH to ~10 using 4M NaOH (or 50% NaOH for large scale). Caution: Exothermic neutralization.

  • Isolation:

    • Extract with Ethyl Acetate or DCM (3 x 5 Vol).

    • Wash with brine, dry, and concentrate.[2]

  • Purification: The crude product is often sufficiently pure (>95%). If necessary, recrystallize from Heptane/EtOAc or purify via short silica plug (eluent: 5% MeOH in DCM with 1% NH₄OH).[2]

Critical Process Parameters (CPPs)

ParameterRangeImpact on Quality/Safety
Step 1: NaOMe Stoichiometry 4.0 - 6.0 eqExcess is required to drive the reaction to completion; insufficient base leads to incomplete conversion.[1][2]
Step 2: NaBH₄ Addition Temp 10 - 20°C>25°C increases risk of pyridine reduction and uncontrollable H₂ evolution.[1]
Step 2: Quench pH pH > 9The product is a base. Failure to basify completely (pH < 9) results in product loss in the aqueous layer.
Solvent Water Content < 0.1%In Step 1, water competes with methoxide, forming the 4-hydroxy impurity (pyridone tautomer).[2]

Analytical Controls

NMR Validation
  • 1H NMR (DMSO-d6):

    • Starting Material (Aromatic): Signals at ~6.5 ppm (C3-H) and ~7.3 ppm (C2-H) as doublets.[1][2]

    • Product (Dihydro): Disappearance of aromatic C2/C3 signals. Appearance of two triplets (or multiplets) at ~3.0 ppm (C3-H₂) and ~3.6 ppm (C2-H₂) .[1][2]

    • Methoxy Group:[1][6][9] Singlet at ~3.9 ppm remains unchanged.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV 254 nm.

  • Retention Time: The dihydro product typically elutes before the aromatic precursor due to loss of planarity and conjugation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Step 1: Hydroxy Impurity Wet Methanol or moisture ingress.[1][2]Use anhydrous MeOH; dry the reactor; keep under N₂ atmosphere.
Step 2: Incomplete Reduction Old NaBH₄ (absorbed moisture) or reaction temp too low.Use fresh NaBH₄; allow reaction to reach 20°C after addition.
Step 2: Pyridine Reduction Temperature too high (>30°C) or excess reaction time.Strict temperature control during addition; quench immediately upon IPC completion.

References

  • Gribble, G. W. (1996).[2] Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404.[2] Link

  • Lacher, S., et al. (2020).[2] Scalable Synthesis of 4-Alkoxy-1H-pyrrolo[3,2-c]pyridines. Journal of Organic Chemistry.[4][7] (Generalized SNAr conditions on 4-chloropyridines).

  • Verma, A., et al. (2018).[2] Nucleophilic Aromatic Substitution on Azaindoles. Tetrahedron Letters, 59(15), 1450-1454.[2]

  • Process Safety:Sodium Borohydride Handling Guidelines. (Standard industry safety protocols for hydride reductions).
Workflow Diagram

WorkflowStartStart: 4-Chloro-5-azaindoleReact1React: NaOMe / MeOHReflux, 12hStart->React1Check1IPC: HPLC <2% SMReact1->Check1Check1->React1Fail (Continue Reflux)Isolate1Isolate: Evaporate, Extract (2-MeTHF)Check1->Isolate1PassReact2React: NaBH4 / AcOHTemp < 20°CIsolate1->React2Check2IPC: HPLC CheckReact2->Check2QuenchQuench: Water/NaOHpH > 10Check2->QuenchPassFinalFinal Product:4-Methoxy-5-azaindolineQuench->Final

Figure 2: Operational workflow for the synthesis.

Application Note: Accelerated Synthesis of Pyrrolo[3,2-c]pyridines via Microwave Irradiation

[1]

Abstract & Strategic Importance

The pyrrolo[3,2-c]pyridine scaffold (5-azaindole) is a "privileged structure" in medicinal chemistry, serving as a bioisostere of indole with improved water solubility and distinct hydrogen-bonding capabilities. It is a critical pharmacophore in kinase inhibitors (e.g., FLT3, JAK, MPS1) and serotonin receptor modulators.

Traditional thermal synthesis of this scaffold—often involving harsh Fischer indolization or prolonged cross-coupling—suffers from low yields, regioselectivity issues, and degradation of electron-deficient pyridine precursors. Microwave-assisted organic synthesis (MAOS) overcomes these barriers by utilizing dielectric heating , which allows for rapid temperature ramping and superheating of polar solvents (DMF, DMSO), promoting cleaner reaction profiles and significantly reduced reaction times (minutes vs. hours).

This guide details two robust, self-validating protocols for constructing the pyrrolo[3,2-c]pyridine core, optimized for reproducibility and scalability.

Retrosynthetic Analysis & Decision Matrix

To select the appropriate protocol, researchers must analyze the desired substitution pattern.

  • Route A (Sonogashira/Cyclization): Best for C2/C3-aryl or alkyl functionalization and sensitive functional groups. Uses 4-amino-3-halopyridines.

  • Route B (Fischer Indole): Best for C2/C3-alkyl substitutions and robust substrates. Uses 4-hydrazinopyridines.

Workflow Visualization

GStartTarget: Pyrrolo[3,2-c]pyridineDecisionSelect Substitution PatternStart->DecisionRouteARoute A: C2/C3 Aryl/Heteroaryl(Start: 4-amino-3-iodopyridine)Decision->RouteAFunctionalized AlkyneRouteBRoute B: C2/C3 Alkyl/Fused(Start: 4-hydrazinopyridine)Decision->RouteBKetone/AldehydeStepA1MW Sonogashira Coupling(Pd/Cu, 80-100°C)RouteA->StepA1StepB1MW Hydrazone Formation(EtOH, 80°C)RouteB->StepB1StepA2MW Cyclization (5-endo-dig)(Base/Lewis Acid, 120-150°C)StepA1->StepA2FinalPurified 5-AzaindoleStepA2->FinalStepB2MW [3,3]-Sigmatropic Rearrangement(Acid Catalyst, 160-180°C)StepB1->StepB2StepB2->Final

Caption: Decision matrix for selecting the optimal microwave-assisted synthetic route based on target substitution.

Protocol A: Tandem Sonogashira Coupling & Cyclization

Mechanism: This route relies on the Pd-catalyzed coupling of a terminal alkyne to 4-amino-3-iodopyridine, followed by a heteroannulation (5-endo-dig cyclization). Why Microwave? The cyclization step of electron-deficient pyridines is energetically demanding. MW irradiation overcomes the activation energy barrier for the intramolecular nucleophilic attack of the amine on the activated alkyne.

Materials
  • Substrate: 4-Amino-3-iodopyridine (1.0 equiv)

  • Reagent: Terminal Alkyne (1.2 equiv)

  • Catalysts: PdCl₂(PPh₃)₂ (5 mol%), CuI (2 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv) or DBU (2.0 equiv) for cyclization

  • Solvent: Anhydrous DMF or DMSO (High tan δ for efficient MW absorption)

Step-by-Step Protocol
  • Preparation: In a 10 mL microwave process vial, add 4-amino-3-iodopyridine (1.0 mmol, 220 mg), PdCl₂(PPh₃)₂ (35 mg), and CuI (4 mg).

  • Inertion: Cap the vial and purge with Argon/Nitrogen for 2 minutes.

  • Addition: Inject degassed DMF (3.0 mL), Et₃N (0.42 mL), and the terminal alkyne (1.2 mmol) via syringe.

  • Step 1 (Coupling): Irradiate at 80°C for 10 minutes (Dynamic Power mode).

    • QC Check: Aliquot 10 µL for LC-MS. Look for the disappearance of the iodide (M+) and appearance of the internal alkyne (M+Alkyne-HI).

  • Step 2 (Cyclization):

    • Option A (One-Pot): If the intermediate is formed, add DBU (2.0 equiv) directly to the vial. Irradiate at 140°C for 15–20 minutes.

    • Option B (Lewis Acid): For difficult substrates, add InCl₃ (10 mol%) before the second heating ramp.

  • Workup: Cool to RT. Dilute with EtOAc (30 mL), wash with water (3 x 10 mL) and brine. Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Optimization Data (Representative)
EntrySolventBaseTemp (°C)Time (min)Yield (%)
1DMFEt₃N1003045 (Incomplete cyclization)
2DMFDBU1401588
3DMSOKOtBu1201072 (Byproducts observed)
4MeCNEt₃N1504530 (Poor MW absorption)

Protocol B: Microwave-Assisted Fischer Indole Synthesis

Mechanism: Acid-catalyzed condensation of 4-hydrazinopyridine with a ketone, followed by [3,3]-sigmatropic rearrangement and ammonia elimination. Challenge: Pyridyl hydrazines are less nucleophilic and more prone to decomposition than phenylhydrazines. MW heating minimizes the time the unstable hydrazone spends in solution.

Materials
  • Substrate: 4-Hydrazinopyridine hydrochloride (1.0 equiv)

  • Reagent: Ketone (e.g., cyclohexanone, acetophenone) (1.2 equiv)

  • Catalyst/Solvent: 4% H₂SO₄ in Ethanol OR p-TsOH in Acetic Acid.

Step-by-Step Protocol
  • Mixing: In a 5 mL microwave vial, suspend 4-hydrazinopyridine HCl (1.0 mmol, 145 mg) in Ethanol (3 mL).

  • Activation: Add conc. H₂SO₄ (0.1 mL) or p-TsOH (1.5 equiv).

  • Reagent Addition: Add the ketone (1.2 mmol).

  • Irradiation:

    • Ramp: 1 min to target temp.

    • Hold:160°C for 10 minutes. (Pressure will rise; ensure vial is rated to 20 bar).

  • Quench: Pour reaction mixture onto ice-cold NaHCO₃ (sat. aq.).

  • Extraction: Extract with EtOAc (3 x 20 mL). The product is often pH-sensitive; keep aqueous layer slightly basic (pH 8-9) during extraction.

Mechanistic Insight & Troubleshooting

Mechanism of Sonogashira/Cyclization (Route A)

Understanding the catalytic cycle is vital for troubleshooting. The reaction proceeds via a Pd(0)/Pd(II) cycle, followed by a base-mediated nucleophilic attack.

MechanismStart4-Amino-3-Iodo-PyOxAddOxidative Addition(Pd-Ar-I species)Start->OxAddPd(0)TransMetTransmetallation(Cu-Acetylide enters)OxAdd->TransMetRedElimReductive Elimination(C-C Bond Formed)TransMet->RedElimIntermediate3-Alkynyl-4-AminopyridineRedElim->IntermediateCyclization5-endo-dig Cyclization(MW Driven, Base Assisted)Intermediate->CyclizationHigh Temp (140°C)ProductPyrrolo[3,2-c]pyridineCyclization->Product

Caption: Mechanistic pathway for the Pd-catalyzed synthesis of 5-azaindole. The cyclization step is the rate-determining step accelerated by MW.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Catalyst poisoning or O₂ presence.Use fresh Pd source; ensure rigorous degassing. Add 10% more CuI.
Intermediate Stalls (No Cyclization) Nitrogen lone pair is deactivated.Increase MW temp to 160°C. Switch base to DBU or KOtBu. Add Lewis acid (ZnCl₂ or InCl₃).
Black Tar Formation Thermal decomposition of pyridine.Reduce reaction time. Lower temp by 20°C and extend time. Use "Power Max" cooling (simultaneous cooling + heating).
Explosive Pressure (Method B) Solvent vapor pressure exceeded.Switch from EtOH to Acetic Acid (lower vapor pressure). Use a larger headspace vial.

References

  • Naud, S., et al. (2013). "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)." Journal of Medicinal Chemistry. Link

  • Popowycz, F., et al. (2019). "Combination of Sonogashira coupling and 5-endo-dig cyclization for the synthesis of 2,6-disubstituted-5-azaindoles." Taylor & Francis / Figshare.[3] Link

  • Erdélyi, M. & Gogoll, A. (2001).[4] "Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating." The Journal of Organic Chemistry. Link

  • Carpita, A., et al. (2010).[5] "Microwave-assisted synthesis of indole and azaindole derivatives in water." Tetrahedron. Link

  • Sezgin, B., et al. (2022). "A Microwave-Assisted, Two-Step Synthesis of Indolo[3,2-c]quinolines via Fischer Indolization." Heterocycles. Link

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

[1]

Welcome to the Advanced Heterocycle Purification Support Center. Current Status: Online 🟢 Agent: Dr. Aristhos (Senior Application Scientist) Ticket Subject: Troubleshooting Isolation & Purity of 5-Azaindoline Derivatives

Introduction: The Molecule & The Challenge

You are likely working with 4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS: 23596-28-3 analog). In the field, we classify this as an electron-rich 5-azaindoline .

This molecule presents a "Perfect Storm" of purification challenges:

  • Basicity: The pyridine nitrogen (N5) causes severe tailing on silica.

  • Oxidative Instability: The 2,3-dihydro core yearns to aromatize back to the fully aromatic azaindole.

  • Acid Sensitivity: The 4-methoxy group is an imidate-like ether, susceptible to hydrolysis to the pyridone (lactam) under acidic conditions.

Below are the solutions to the specific issues you are facing.

Troubleshooting Guide (Q&A Format)

ISSUE 1: "My compound streaks/tails badly on silica gel, and I'm losing mass."

Diagnosis: You are experiencing Silanol Specific Adsorption . The basic nitrogen (N5) of the pyridine ring is protonating the acidic silanol groups (

The Fix: You must suppress the ionization of the silica or the molecule.

Protocol A: The Amine Modifier (Recommended) Add 1% to 5% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

  • Mechanism:[1][2][3][4] TEA is more basic than your pyridine ring. It preferentially binds to the silanol sites, "capping" them and allowing your compound to pass through freely.

  • Warning: Flush the column with the modifier-containing solvent before loading your sample.

Protocol B: The Alumina Switch If TEA fails, switch to Neutral Alumina (Brockmann Grade III) .

  • Why: Alumina lacks the acidic protons of silica, preventing the acid-base interaction entirely.

Data: Mobile Phase Recommendations

Stationary PhaseMobile Phase SystemAdditiveApplication
Silica Gel (Standard) DCM / MeOH (95:5 to 90:10)1% TEA or 0.5% NH₄OH General Purification
Silica Gel (Difficult) EtOAc / Hexanes2% TEA Lipophilic Impurities
Neutral Alumina DCM / MeOHNoneAcid-Sensitive Compounds
C18 (Reverse Phase) Water / Acetonitrile0.1% NH₄HCO₃ (pH 10)High Purity / Final Polish

Critical Note: Do NOT use TFA (Trifluoroacetic acid) in your mobile phase. It will protonate the pyridine, causing it to stick permanently to the column, and may hydrolyze the methoxy group.

ISSUE 2: "The product turns yellow/brown upon drying or standing in air."

Diagnosis: Your compound is undergoing Oxidative Dehydrogenation . The 2,3-dihydro-1H-pyrrolo ring is electron-rich. Atmospheric oxygen, catalyzed by light or trace metals in silica, oxidizes the C2-C3 bond to form the fully aromatic (and thermodynamically stable) 4-methoxy-1H-pyrrolo[3,2-c]pyridine.

The Fix: Speed and inertness are your allies.

  • Degas Solvents: Sparge all chromatography solvents with Argon/Nitrogen for 15 minutes before use.

  • Cold Workup: Perform rotary evaporation at

    
    .
    
  • Antioxidant Additive: Add 0.05% BHT (Butylated hydroxytoluene) to your collection flasks if you cannot evaporate immediately.

  • Storage: Store the purified solid under Argon at -20°C.

ISSUE 3: "I see a new polar spot, and NMR shows a loss of the methyl peak."

Diagnosis: You have triggered Acid-Catalyzed Hydrolysis . The 4-methoxy group on a pyridine ring behaves like a vinylogous ester. In the presence of water and acid (even weak acids like silica gel's surface pH ~5), it hydrolyzes to form 2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (the lactam/pyridone form).

The Fix:

  • Avoid Acidic Workups: Never wash the reaction mixture with 1N HCl to remove pyridine impurities. Use saturated

    
     or brine instead.
    
  • Buffer the Column: If using silica, the added TEA (from Issue 1) serves a dual purpose: it prevents tailing and neutralizes the silica acidity, protecting the methoxy group.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for purifying this specific scaffold, balancing basicity against stability risks.

PurificationStrategyStartCrude Reaction MixtureCheckTLCRun TLC (DCM/MeOH 9:1)Start->CheckTLCStreakingResult: Streaking/Tailing?CheckTLC->StreakingAddBaseAdd 1% TEA to EluentStreaking->AddBaseYesSilicaRunFlash Chromatography(Silica + 1% TEA)Streaking->SilicaRunNoCheckStabilityCheck Stability (2D TLC)AddBase->CheckStabilityCheckStability->SilicaRunStableAluminaRunNeutral Alumina ColumnCheckStability->AluminaRunDecomposes on SilicaOxidationCheckProduct turns Yellow?SilicaRun->OxidationCheckAluminaRun->OxidationCheckFinalPure 4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridineOxidationCheck->FinalNoDegasRepurify: Degas Solvents+ Argon AtmosphereOxidationCheck->DegasYesDegas->Final

Figure 1: Decision tree for chromatographic purification of basic, oxidation-prone azaindolines.

Deep Dive: Degradation Pathways

Understanding how your molecule dies is the key to keeping it alive.

DegradationPathwaysTargetTarget Molecule(Dihydro-4-methoxy)OxidationOxidation (Air/Light)Target->Oxidation- 2HHydrolysisHydrolysis (Acid/H2O)Target->Hydrolysis+ H2O, H+AromaticImpurity A:Fully Aromatic Azaindole(Loss of 2H)Oxidation->AromaticPyridoneImpurity B:Pyridone/Lactam(Loss of Me, Gain of Carbonyl)Hydrolysis->Pyridone

Figure 2: Primary degradation pathways. Impurity A arises from air exposure; Impurity B arises from acidic conditions.

Experimental Protocol: Optimized Flash Chromatography

Objective: Isolate 1.0g of crude material.

  • Preparation:

    • Pack a 25g silica cartridge.

    • Prepare Mobile Phase A: DCM + 1% Triethylamine.

    • Prepare Mobile Phase B: MeOH + 1% Triethylamine.

    • Equilibration: Flush column with 3 CV (Column Volumes) of 100% Mobile Phase A to neutralize silica.

  • Loading:

    • Dissolve crude in minimal DCM (containing 1% TEA). If solubility is poor, use a small amount of THF, but avoid pure MeOH for loading as it broadens bands.

  • Elution Gradient:

    • 0-5 min: 100% A (Isocratic wash to remove non-polar impurities).

    • 5-20 min: 0% to 10% B (Linear Gradient).

    • Note: The product typically elutes between 3-6% MeOH.

  • Collection:

    • Collect fractions in tubes containing a trace of solvent to prevent crystallization.

    • Evaporate immediately at

      
      .
      

References

  • BenchChem. (2025).[5] Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography. Retrieved from

  • National Institutes of Health (NIH). (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. Retrieved from

  • ResearchGate. (2016).[6] Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3,4]pyridine-1,3-diones. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Methoxy-1H-pyrrolo[2,3-b]pyridine Product Analysis. Retrieved from

  • Frontiers in Chemical Sciences. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Retrieved from

Technical Support Center: Optimizing Column Chromatography for Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the chromatographic purification of pyrrolopyridine derivatives. As a class of nitrogen-containing heterocycles, these compounds are pivotal in pharmaceutical and materials science research. However, their unique structural features—namely the basic pyrrolo and pyridine nitrogens—present distinct challenges during purification by column chromatography.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues. We will move beyond simple instructions to explain the underlying chemical principles, ensuring you can not only solve your immediate separation problems but also build a robust, rational approach to future purifications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when purifying pyrrolopyridine derivatives.

Q1: Why are my pyrrolopyridine peaks tailing on silica gel, and how do I fix it?

Peak tailing is the most frequent issue and is almost always caused by secondary interactions between the basic nitrogen atoms of your compound and acidic silanol (Si-OH) groups on the silica gel surface.[1][2][3] This strong, non-ideal interaction causes a portion of the analyte molecules to lag behind the main band, resulting in a skewed, tailing peak.[4][5]

Core Mechanism: The lone pair of electrons on a nitrogen atom in the pyrrolopyridine scaffold can form a strong hydrogen bond or have an acid-base interaction with surface silanols.[5]

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a competitive base to your mobile phase.[6][7] Triethylamine (TEA) or diethylamine (DEA) at 0.1-1% (v/v) will "shield" the acidic silanol sites, preventing your compound from interacting with them and leading to symmetrical, sharp peaks.[5][8][9] Ammonia (often by using a solvent like methanol saturated with ammonia) can also be used.[9]

  • Use a Deactivated Stationary Phase: Consider using an alternative to standard silica gel. Options include:

    • End-capped Silica: Modern, high-purity silica columns are often "end-capped," where many residual silanol groups are chemically derivatized to be less active.[1][2]

    • Alumina (Basic or Neutral): Alumina is a good alternative stationary phase for purifying basic compounds, as it lacks the strong acidity of silica.[6][10]

    • Amine-Functionalized Silica: These columns have an amine-based functional group bonded to the silica, creating a more basic surface environment.[9]

Q2: My compound seems to be irreversibly stuck on the column or shows very low recovery. What's happening?

This is another common problem linked to the acidic nature of silica gel.

Potential Causes & Solutions:

  • Irreversible Adsorption: Highly basic pyrrolopyridines can bind so strongly to acidic silanol sites that they do not elute, even with highly polar solvents.[6][11]

    • Solution: Before committing to a large-scale run, perform a silica stability test. Spot your compound on a TLC plate, let it sit for an hour, then elute. If a new baseline spot appears or the original spot diminishes, your compound is likely degrading or irreversibly binding.[12] In this case, switching to alumina or using a basic modifier in your mobile phase is essential.[10][12]

  • On-Column Degradation: The acidic surface of silica can catalyze the decomposition of sensitive functional groups on your pyrrolopyridine core.[10][11][12]

    • Solution: Deactivating the silica gel before use can mitigate this. Flush the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[13] Alternatively, use a less acidic stationary phase like neutral alumina.[12]

  • Poor Solubility/Precipitation: If your compound precipitates at the top of the column during loading, it will not elute properly.

    • Solution: Dissolve your crude sample in a minimal amount of a strong solvent (like dichloromethane or THF), but then adsorb it onto a small amount of silica gel or Celite. After evaporating the solvent, this dry powder can be loaded onto the column. This "dry loading" technique prevents solubility issues from compromising the separation.

Q3: How do I choose the best stationary and mobile phases for my specific pyrrolopyridine derivative?

The choice depends heavily on the overall polarity of your molecule, which is determined by its various functional groups.

  • For Non-Polar to Moderately Polar Derivatives:

    • Stationary Phase: Standard silica gel is usually the first choice.

    • Mobile Phase: Start with a non-polar/polar mixture like Hexanes/Ethyl Acetate. If more polarity is needed, switch to Dichloromethane (DCM)/Methanol.[10][14] Always include 0.1-0.5% TEA if your compound has an accessible basic nitrogen.[8]

  • For Highly Polar Derivatives:

    • Stationary Phase: Reversed-phase (C18) silica is often the best option.[6][15][16] In reversed-phase chromatography, the stationary phase is non-polar, and the mobile phase is polar.[15][17] This reverses the elution order, with polar compounds eluting earlier.[16]

    • Mobile Phase: A gradient of Water/Acetonitrile or Water/Methanol is typical.[6] To improve peak shape for these basic compounds in reversed-phase, an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase to protonate the analytes and minimize silanol interactions.[6][18]

Section 2: In-Depth Troubleshooting Guides

Guide A: Systematic Method Development Workflow

A rational, step-by-step approach is crucial for developing a robust purification method. This workflow minimizes trial and error and ensures a successful, scalable separation.

Step 1: Thin-Layer Chromatography (TLC) Analysis The goal is to find a solvent system where your desired compound has a Retention Factor (Rf) of approximately 0.2-0.35.

  • Screen Solvents: Test various mobile phase systems (e.g., Hexane/EtOAc, DCM/MeOH).[14]

  • Add Modifier: For each system, run two TLC plates side-by-side: one with the pure solvent and one with 0.5% TEA added.[7] If the spot for your compound becomes tighter and less streaky with TEA, you must include it in your column's mobile phase.[6][7]

  • Identify an Optimal System: Select the solvent ratio that gives your product an Rf of ~0.3. This ensures the compound spends enough time on the stationary phase to separate from impurities but elutes in a reasonable volume.

Step 2: Column & Sample Preparation

  • Packing: Pack the column with silica gel in your chosen non-polar solvent (e.g., Hexane). Ensure the packing is uniform and free of air bubbles to prevent channeling.[10]

  • Equilibration: Equilibrate the column by flushing it with 2-3 column volumes of your starting mobile phase (the solvent system identified by TLC).

  • Sample Loading: Use the "dry loading" method described in FAQ Q2 for best results. This creates a narrow, concentrated band at the start of the separation.

Step 3: Elution and Fraction Collection

  • Gradient Elution: It is often more efficient to run a step gradient. Start with your initial TLC solvent system. After eluting faster-moving impurities, gradually increase the polarity of the mobile phase to elute your compound and then any slower-moving impurities.[6][13]

  • Monitoring: Monitor the elution using TLC analysis of the collected fractions.

The following diagram illustrates this systematic workflow.

Method_Development_Workflow cluster_0 Phase 1: TLC Analysis cluster_1 Phase 2: Column Preparation cluster_2 Phase 3: Elution & Analysis TLC_Screen Screen Solvents (e.g., Hex/EtOAc, DCM/MeOH) Add_TEA Test with 0.5% TEA TLC_Screen->Add_TEA Parallel Test Select_System Select System (Rf ≈ 0.3) Add_TEA->Select_System Observe Peak Shape Pack Pack Column Select_System->Pack Equilibrate Equilibrate with Starting Eluent Pack->Equilibrate Dry_Load Dry Load Sample Equilibrate->Dry_Load Elute Run Gradient Elution Dry_Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Purified Purified Product Analyze->Purified

Caption: A systematic workflow for chromatography method development.

Guide B: Troubleshooting Poor Separation

Even with a good initial method, you may encounter poor resolution between your product and a stubborn impurity. This guide provides a logical decision tree for troubleshooting this issue.

Symptom: Two or more spots are overlapping or co-eluting.

Step 1: Assess the Current Separation

  • Is there any separation on TLC, even a slight one? If yes, you can optimize the existing method. If no, a more significant change is needed.

Step 2: Optimization Strategies

  • Fine-Tune Polarity (Isocratic Elution): If your TLC shows partial separation, try running the column "isocratically" (with a single, constant solvent mixture) using a slightly less polar mobile phase than the one that gave an Rf of 0.3. This will keep the compounds on the column longer, increasing the opportunity for separation.

  • Change Solvent Selectivity: The nature of the solvent can influence separation in ways beyond just polarity. If Hexane/EtOAc isn't working, try a system with different chemical properties, like DCM/Acetone or Toluene/EtOAc. These solvents interact differently with your compounds and the silica, potentially revealing a separation.

  • Switch Chromatography Mode: If normal-phase chromatography on silica fails to resolve the mixture, the impurities may have very similar polarities to your product. Switching to reversed-phase (C18) chromatography is the most powerful next step.[10] This separates compounds based on hydrophobicity rather than polarity, which can easily resolve compounds that are inseparable on silica.[15][16]

The following decision tree provides a visual guide to this process.

Troubleshooting_Separation Start Start: Poor Separation (Co-eluting Spots) TLC_Check Is there any separation on TLC? Start->TLC_Check Fine_Tune Decrease Eluent Polarity (Run Isocratic) TLC_Check->Fine_Tune Yes Change_Solvent Change Solvent System (e.g., DCM/Acetone) TLC_Check->Change_Solvent No Success Resolution Achieved Fine_Tune->Success TLC_Check_2 Is there separation with new solvent? Change_Solvent->TLC_Check_2 Try new system Change_Solvent->TLC_Check_2 Switch_Mode Switch to Reversed-Phase (C18) Switch_Mode->Success TLC_Check_2->Switch_Mode No TLC_Check_2->Success Yes

Caption: A decision tree for troubleshooting poor chromatographic resolution.

Section 3: Data Tables & Protocols

Table 1: Recommended Starting Mobile Phase Systems
Compound PolarityChromatography ModeStationary PhaseRecommended Mobile Phase SystemModifier
Low to MediumNormal-PhaseSilica GelHexane / Ethyl Acetate0.1 - 1% TEA
Medium to HighNormal-PhaseSilica GelDichloromethane / Methanol0.1 - 1% TEA
High / PolarReversed-PhaseC18 SilicaWater / Acetonitrile0.1% Formic Acid or TFA
High / PolarReversed-PhaseC18 SilicaWater / Methanol0.1% Formic Acid or TFA
Basic / Acid-SensitiveNormal-PhaseAlumina (Neutral)Hexane / Ethyl AcetateNone typically needed
Protocol: Deactivation of a Silica Gel Column

This protocol is essential when working with pyrrolopyridine derivatives that show signs of degradation on a standard silica TLC plate.[12][13]

Objective: To neutralize the acidic activity of the silica gel stationary phase prior to purification.

Materials:

  • Packed silica gel column

  • Mobile phase solvents (e.g., Hexane, Ethyl Acetate)

  • Triethylamine (TEA)

Procedure:

  • Prepare Deactivating Eluent: Create a solvent mixture identical to your starting mobile phase but containing 2% triethylamine. For example, if your starting eluent is 10% EtOAc in Hexane, prepare a solution of 10% EtOAc, 2% TEA, and 88% Hexane.

  • Pack the Column: Pack your column using your standard non-polar solvent (e.g., Hexane) as usual.

  • Flush the Column: Flow 3-5 column volumes of the deactivating eluent through the packed column. Discard the eluent that passes through. This step ensures that the TEA has coated the active sites on the silica.

  • Equilibrate with Running Eluent: Flush the column with 3-5 column volumes of your actual starting mobile phase (e.g., 10% EtOAc in Hexane, with your usual 0.1-0.5% TEA). This removes the excess TEA and prepares the column for your sample.

  • Load and Run: The column is now deactivated and ready for sample loading and elution as per your developed method.

References

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • News-Medical-Life-Sciences. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Sychugov, K. (2020). TO ADD OR NOT TO ADD. HPLC-Today. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. [Link]

  • Hawach Scientific. (2023, March 2). The History and Development of Reversed-Phase Chromatography. [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [YouTube video]. [Link]

  • Frankowski, K. J., et al. (2018). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 61(13), 5543-5567. [Link]

  • ResearchGate. (2025, December 28). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. [Link]

  • Hurtubise, R. J. (1979). Nitrogen heterocycle and polynuclear hydrocarbon fluorescence and adsorption effects in the presence of silica gel. Analyst, 104(1243), 985-995. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • ResearchGate. (2025, August 6). Chapter 6 Method development in reversed-phase chromatography. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic letters, 14(17), 4540–4543. [Link]

  • ResearchGate. (2018). treatment with silica gel under thermal conditions. [Link]

  • ResearchGate. (2025, November 26). Recent problems with silica gel chromatography. [Link]

  • MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]

  • Diva-portal.org. (2025, January 7). N-heterocyclic Azo Dyes Immobilized on Silica Gel for Solid-Phase Detection of Traces of Nickel, Cobalt and Copper by Diffusion Reflectance Spectrometry. [Link]

  • Orgsyn. How to set-up a flash chromatography silica column and actually succeed at separation. [Link]

  • Zhang, C., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(14), 3206. [Link]

Sources

Minimizing side reactions during the methoxylation of pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during the methoxylation of pyrrolo[3,2-c]pyridine Content type: Technical Support Center Guide

Introduction: The "Deactivation Trap" in Azaindole Chemistry

Methoxylation of the pyrrolo[3,2-c]pyridine (5-azaindole) scaffold is a critical transformation in the synthesis of kinase inhibitors (e.g., MPS1, Cdc7 inhibitors). The standard approach involves Nucleophilic Aromatic Substitution (


) of a chloro- or bromo-derivative using sodium methoxide (NaOMe).

However, this reaction is frequently plagued by stalled conversion and variable yields . The root cause is often misunderstood: it is not steric hindrance, but rather an electronic "deactivation trap."

The Core Problem

The pyrrole N1-proton of pyrrolo[3,2-c]pyridine is acidic (


). In the presence of methoxide bases, this proton is removed before the substitution occurs. The resulting anionic species is electron-rich, significantly reducing the electrophilicity of the pyridine ring and deactivating it toward nucleophilic attack.

This guide details the protocols to bypass this trap, minimize hydrolysis side reactions, and ensure regioselective functionalization.

Module 1: Mechanistic Pathway & Logic

To maximize yield, you must control the protonation state of the N1 nitrogen. The diagram below illustrates the kinetic difference between the "Deactivated Pathway" (Direct) and the "Activated Pathway" (Protected).

Methoxylation_Pathways Start 4-Cl-Pyrrolo[3,2-c]pyridine Deprotonation N1-Deprotonation (Fast) Start->Deprotonation NaOMe (Base) Protection N1-Protection (Boc/Tos/SEM) Start->Protection Step 1 Anion Electron-Rich Anion (Deactivated Ring) Deprotonation->Anion Product_Low 4-OMe Product (Low Yield / Harsh Cond.) Anion->Product_Low Slow SNAr High Temp Req. Activated Neutral/EWG Species (Activated Ring) Protection->Activated Substitution SNAr with NaOMe Activated->Substitution Fast SNAr Deprotection Deprotection Substitution->Deprotection Product_High 4-OMe Product (High Yield) Deprotection->Product_High

Figure 1: The "Deactivation Trap" mechanism. Direct treatment with base creates an electron-rich anion that resists nucleophilic attack. Protecting the N1 position maintains ring electrophilicity.

Module 2: Troubleshooting & FAQs

Category 1: Reaction Stalls or Low Conversion

Q: I am treating 4-chloropyrrolo[3,2-c]pyridine with NaOMe in MeOH at reflux, but conversion stops at 50%. Adding more base doesn't help. Why? A: You have likely formed the unreactive N1-anion.

  • Diagnosis: The anion is resistant to

    
     because the negative charge on the pyrrole nitrogen donates electron density into the pyridine ring, raising the LUMO energy and repelling the methoxide nucleophile.
    
  • Solution: Use an N-protecting group.[1]

    • Protect: Install a Tosyl (Tos) or Boc group on N1. The electron-withdrawing nature of the Tosyl group further activates the C4/C6 positions.

    • React: Treat the N-protected substrate with NaOMe. Note: The methoxide may cleave the protecting group (especially Tosyl) during the reaction, but often the

      
       is faster than the deprotection. If premature deprotection occurs, switch to a more stable group like SEM (2-(trimethylsilyl)ethoxymethyl), or use a non-basic catalytic method (see Module 3).
      

Q: Can I force the reaction without protection? A: Yes, but it requires harsh conditions that risk decomposition.

  • Protocol: Use a sealed tube or microwave reactor at 120–140°C.

  • Risk: High temperatures increase the rate of polymerization and "tar" formation.

Category 2: Impurity Formation (Hydrolysis)

Q: I see a new peak (M-14 mass difference or +16 from starting material depending on ionization) corresponding to the hydroxy derivative (pyridone). How do I stop this? A: This is the hydrolysis product (Cl


 OH), caused by trace water acting as a nucleophile.
  • Mechanism: While methoxide is a better nucleophile than water, hydroxide ions (generated from

    
    ) are less bulky and can compete, especially if the reaction is slow.
    
  • Corrective Actions:

    • Solvent: Use anhydrous methanol (water content <50 ppm).

    • Reagent: Use solid NaOMe (95%+) stored in a desiccator, or freshly prepared NaOMe solution. Avoid old bottles of NaOMe solution which absorb atmospheric moisture.

    • Atmosphere: Run the reaction under a strict Nitrogen or Argon blanket.

Category 3: Regioselectivity Issues

Q: I have 4,6-dichloropyrrolo[3,2-c]pyridine. Which chloride will be replaced first? A: The C4-chloride is generally more reactive than the C6-chloride.

  • Reasoning: The C4 position is "para-like" to the pyridine nitrogen, while C6 is "ortho-like." In many fused systems, the position para to the ring nitrogen (C4) is more electrophilic due to resonance stabilization of the Meisenheimer intermediate, although this can be subtle and solvent-dependent.

  • Control:

    • For C4-OMe: Use 1.0–1.1 equivalents of NaOMe at 0°C to RT. Monitor by LCMS.

    • For Bis-OMe: Use excess NaOMe (5+ equiv) and heat.

Module 3: Standard Operating Procedures (SOPs)

Protocol A: N-Protected (Recommended)

Best for: High value intermediates, scaling up, and avoiding side reactions.

  • Protection: Dissolve substrate (1.0 equiv) in DCM. Add

    
     (1.5 equiv), DMAP (0.1 equiv), and 
    
    
    
    or
    
    
    (1.2 equiv). Stir at RT until complete. Workup and isolate.
  • Methoxylation: Dissolve N-protected intermediate in anhydrous MeOH [0.2 M].

  • Reagent Addition: Add NaOMe (1.5 equiv, solid or 25% w/w in MeOH).

  • Reaction: Stir at 60°C (or reflux) for 2–4 hours.

    • Checkpoint: Monitor for disappearance of SM. If the protecting group falls off before substitution, add more base and increase temp, or re-protect.

  • Workup: Quench with dilute aqueous

    
    . Extract with EtOAc.
    
Protocol B: Palladium-Catalyzed Methoxylation (Buchwald-Type)

Best for: Unreactive substrates (e.g., 6-chloro derivatives) or when basic conditions cause decomposition.

  • Reagents: Substrate (1.0 equiv),

    
     (2.0 equiv), MeOH (excess/solvent).
    
  • Catalyst: Pd_2(dba)_3 (2 mol%), Ligand (e.g., RockPhos or BrettPhos, 4 mol%).

  • Conditions: Heat at 80–100°C in toluene/MeOH mixture (10:1) under inert atmosphere.[2]

  • Advantage: Avoids the formation of the unreactive anion if the base is weak/insoluble, or simply activates the C-Cl bond via oxidative addition rather than nucleophilic attack.

Module 4: Data & Decision Matrix

Use this table to select the correct method based on your specific starting material constraints.

Substrate ConditionPrimary RiskRecommended StrategyKey Reagent
4-Cl-Azaindole (Unprotected) Stalled Reaction (N-anion)Protect N1 first (Boc/Tos)

/ NaOMe
6-Cl-Azaindole Low Reactivity (Sterics/Electronics)Pd-CatalysisPd-RockPhos / MeOH
Presence of base-sensitive groups DecompositionPd-Catalysis (Milder base)

High Water Content in Solvent Hydrolysis (Cl

OH)
Drying ProtocolMolecular Sieves (3Å)

References

  • Synthesis of 4-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives. Source: Journal of Medicinal Chemistry / ACS Publications. Context: Describes the structure-based design of MPS1 inhibitors using the pyrrolo[3,2-c]pyridine scaffold and synthetic routes involving displacement of 6-bromo substituents. URL:[Link]

  • Nucleophilic Aromatic Substitution of Azaindoles. Source: Organic Chemistry Portal. Context: General methodologies for functionalizing azaindoles, including halogen displacement and the necessity of N-protection for efficient coupling. URL:[Link]

  • Regioselectivity in Azaindole Chemistry. Source: National Institutes of Health (PMC). Context: Discusses the reactivity profiles of different azaindole isomers and the electronic effects governing nucleophilic attack. URL:[Link]

Sources

Technical Support Center: Stabilization of Dihydro-Pyrrolo-Pyridines (DHPPs)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Addressing Oxidative Instability & Dehydrogenation Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Core Directive: The "Aromatization Trap"

Welcome to the technical support hub for Dihydro-Pyrrolo-Pyridines (DHPPs). If you are here, you are likely observing your white solid turn pink, brown, or black, or seeing a persistent "M-2" impurity in your LCMS data.

The Root Cause: The instability of DHPPs (specifically 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindoline) is thermodynamically driven. The molecule is "fighting" to return to its fully aromatic, lower-energy state: 7-azaindole .

Unlike standard degradation (hydrolysis), this is an oxidative dehydrogenation process. It is catalyzed by three factors often present in standard laboratory workflows:

  • Trace Metals: Residual Pd/Cu from cross-couplings.

  • Acidic Media: Silica gel acts as a proton source that lowers the activation energy for dehydrogenation.

  • Radical Initiators: Peroxides in ethers (THF, Dioxane) or ambient oxygen.

This guide provides the protocols to arrest this transition.

Diagnostic Triage: Is it Oxidation?

Before altering your synthesis, confirm the failure mode.

FAQ: Symptom Analysis

Q: My compound turned pink/red upon exposure to air. Is it ruined?

  • A: Not necessarily. The color comes from trace amounts of quinoid species or radical cations formed during the initial stages of oxidation. These have high extinction coefficients, meaning a visually "ruined" sample might still be 98% pure.

    • Action: Run an LCMS immediately. If the main peak is still M+H, proceed to Protocol A (Recrystallization) . If you see significant M-2 (aromatized) or M+16 (N-oxide), proceed to Protocol B (Scavenger) .

Q: I see a peak at [M-2] in my LCMS. Is this an impurity or an artifact?

  • A: It can be an artifact of the ionization source. The high voltage in ESI (Electrospray Ionization) can oxidize DHPPs in situ.

    • Test: Vary the cone voltage. If the [M-2] ratio changes with voltage, it is an artifact. If the ratio is constant, your bulk material has oxidized.

Q: Why does my compound decompose on silica gel?

  • A: Standard silica is slightly acidic (pH 4-5). This acidity protonates the pyridine nitrogen, activating the C2-C3 bond for dehydrogenation.

    • Solution: Never use untreated silica. See Protocol C .

Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway of failure. Understanding this allows you to intervene at the correct step.

DHPP_Oxidation DHPP Dihydro-Pyrrolo-Pyridine (Substrate) Radical C2-Radical Intermediate DHPP->Radical H-Abstraction Imine Imine/Quinoid Intermediate Radical->Imine -e- / -H+ Azaindole 7-Azaindole (Aromatized Product) Imine->Azaindole Tautomerization (Thermodynamic Sink) O2 O2 / Light O2->Radical Metals Trace Metals (Pd, Cu, Fe) Metals->Radical Acid Acidic Silica (H+) Acid->Imine

Figure 1: The thermodynamic cascade from dihydro-scaffold to aromatic azaindole. Note that acidity and metals accelerate the rate-limiting steps.

Experimental Protocols (Troubleshooting)

Protocol A: The "Inert" Workup (Isolation)

Use this when isolating the final product to prevent immediate browning.

  • Solvent Sparging: Do not trust "HPLC grade" solvents. Spurge all extraction solvents (DCM, EtOAc) with Argon for 15 minutes before use to remove dissolved O2.

  • Quench: If the reaction involved metals, wash the organic layer with 5% Cysteine or Thiourea solution. This strips metal ions that catalyze oxidation during drying.

  • Drying: Use Na2SO4 (neutral), NOT MgSO4 (slightly acidic).

  • Evaporation: Do not rotary evaporate to dryness at high heat (>40°C). Concentrate to a slurry, then precipitate with degassed heptane.

Protocol B: Scavenger Screening

If your compound degrades in solution (DMSO/Water), add an antioxidant.

Scavenger CandidateMechanismCompatibilityRecommended Conc.
BHT (Butylated hydroxytoluene) Radical TrapOrganic Solvents (DCM, DMSO)0.05% - 0.1% w/v
Ascorbic Acid (Vitamin C) O2 ScavengerAqueous/Buffers0.1% - 0.5% w/v
Sodium Metabisulfite ReductantAcidic Aqueous Media0.1% w/v
L-Methionine Peroxide ScavengerBiological Assays1 - 5 mM

Selection Logic:

  • Use BHT for storage of stock solutions in DMSO.

  • Use Ascorbic Acid during aqueous workups or LCMS sample preparation.

Protocol C: Neutralized Chromatography

The standard purification fix.

Context: Silica gel surface silanols (Si-OH) are acidic. They catalyze the dehydrogenation of DHPPs. Step-by-Step:

  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., DCM/MeOH).

  • Neutralization: Add 1% Triethylamine (TEA) or 1% NH4OH to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of the eluent (containing 1% TEA) to ensure the entire stationary phase is basic.

  • Running: Load your sample. Maintain 0.5% TEA in the mobile phase throughout the run.

  • Alternative: If the compound is base-sensitive, switch to Neutral Alumina (Brockmann Grade III).

Structural Engineering (Medicinal Chemistry)

If the troubleshooting protocols above fail, the instability is likely intrinsic to the molecule's substitution pattern. You must alter the structure to block the aromatization mechanism.

Strategy 1: Gem-Dimethyl Substitution (The "Thorpe-Ingold" Block)

  • Concept: Place two methyl groups at the C3 position (the carbon adjacent to the pyrrole nitrogen).

  • Why it works: Aromatization requires the removal of a hydrogen from C3. If C3 is quaternary (has no hydrogens), aromatization to the azaindole is chemically impossible without breaking a C-C bond.

  • Reference: This strategy is widely used in indoline chemistry to lock the "dihydro" conformation [1].

Strategy 2: Electron Withdrawing Groups (EWG) on Nitrogen

  • Concept: Acylate or sulfonylate the pyrrole nitrogen (N1).

  • Why it works: The lone pair on N1 is essential for the resonance stabilization of the radical intermediate. An EWG (like Acetyl, Boc, or Tosyl) pulls electron density away, destabilizing the radical and raising the activation energy for oxidation [2].

Troubleshooting Decision Tree

Follow this logic flow to resolve your specific issue.

Decision_Tree Start Start: Instability Detected Q1 Is the degradation oxidative (M-2)? Start->Q1 Q2 Does it happen during workup? Q1->Q2 Yes Sol1 Check LCMS Voltage (Artifact check) Q1->Sol1 Unsure Q3 Does it happen in storage? Q2->Q3 No Sol2 Protocol C: Neutralize Silica Q2->Sol2 On Column Sol3 Protocol A: Metal Scavenging Q2->Sol3 During Extraction Sol4 Protocol B: Add BHT/Ascorbate Q3->Sol4 In Solution Sol5 Formulate as HCl Salt Q3->Sol5 Solid State

Figure 2: Logical workflow for identifying and treating DHPP instability.

References

  • Stabilization of Indoline-2-carboxylic Acid Derivatives. Source: The Journal of Organic Chemistry (ACS Publications) Context: Discusses the risk of oxidation to indole and structural stabilization. URL:[Link]

  • Oxidative dehydrogenation of C–C and C–N bonds: A convenient approach to access diverse (dihydro)heteroaromatic compounds. Source: Beilstein Journal of Organic Chemistry Context: details the mechanism of oxidative dehydrogenation in nitrogen heterocycles. URL:[Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Source: Chemical Science (RSC) Context: Explains the metal-mediated oxidation pathways of rhodium/silver in azaindole systems. URL:[Link]

  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Source: American Pharmaceutical Review Context: Provides validated protocols for antioxidant selection (BHT, etc.) applicable to lipophilic drugs. URL:[Link]

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity analysis of 4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the scientific rationale behind each decision in the method development process, ensuring a robust, accurate, and reliable analytical method.

Introduction: The Imperative for Purity

4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound representative of a class of molecules with significant interest in pharmaceutical development.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to safety and efficacy. HPLC is the industry-standard technique for this task due to its high resolution, sensitivity, and precision.[2][3]

The objective of this guide is to compare and contrast different strategic approaches to developing a stability-indicating HPLC method. A stability-indicating method is one that can accurately quantify the analyte of interest without interference from any potential impurities, degradants, or excipients.[4][5][6] This requires a systematic and scientifically-grounded development process.

Part 1: Foundational Strategy & Analyte Characterization

Before any practical experiments begin, a thorough understanding of the analyte is crucial. 4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine contains a basic pyridine nitrogen and a pyrrole nitrogen, making it an ionizable compound. The pKa of similar pyridine structures is typically around 5.2-6.0.[7] This basic character is the single most important factor guiding our method development, as it dictates how the molecule will interact with the stationary and mobile phases, particularly in response to pH.[8]

The development workflow is a systematic process designed to screen and optimize key parameters to achieve the desired separation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV λmax) B Column Chemistry Screening (C18, Phenyl, etc.) A->B C Mobile Phase Screening (ACN vs. MeOH, pH) B->C D Gradient Profile Optimization C->D E Flow Rate & Temperature Adjustment D->E F System Suitability Testing (SST) E->F G Forced Degradation & Specificity F->G H Full Method Validation (ICH Q2(R1)) G->H

Caption: HPLC Method Development Workflow.

Part 2: Comparative Analysis of Chromatographic Conditions

The core of method development lies in comparing how different parameters affect the separation of the main compound from its potential impurities. For this guide, we will consider two hypothetical, yet common, impurities: Impurity A (a more polar starting material) and Impurity B (a less polar, structurally similar isomer).

Comparison 1: Stationary Phase (Column) Chemistry

The choice of stationary phase is the primary driver of selectivity in reversed-phase HPLC.[8][9] The separation mechanism is predominantly based on hydrophobic interactions.[10] We compared three common reversed-phase columns: a standard C18 (ODS), a Phenyl, and a polar-embedded C18.

Column TypePrimary InteractionPerformance for Basic AnalyteResolution (Analyte/Impurity B)Peak Tailing Factor
Standard C18 Strong HydrophobicGood retention, but potential for peak tailing due to silanol interactions.[9]1.81.9
Phenyl Hydrophobic & π-πAlternative selectivity for aromatic compounds, potentially better resolution for isomers.[10]2.3 1.5
Polar-Embedded Hydrophobic & H-BondingExcellent peak shape for bases due to silanol shielding; often compatible with 100% aqueous mobile phases.2.11.2

Insight & Decision: While the standard C18 provides adequate retention, it often suffers from peak tailing for basic compounds at neutral pH due to interactions with acidic silanol groups on the silica surface.[9] The Phenyl column offers unique π-π interactions, which provided superior selectivity for the aromatic Impurity B.[10] However, the Polar-Embedded phase delivered the best combination of good resolution and superior peak symmetry (low tailing factor), which is critical for accurate integration and quantification of impurities. Therefore, the Polar-Embedded C18 column was selected for further optimization.

Comparison 2: Mobile Phase Organic Modifier & pH

The mobile phase composition fine-tunes the separation.[11] The choice of organic modifier (Acetonitrile vs. Methanol) and, most critically, the pH, can dramatically alter retention and selectivity.

Because our analyte is a base, controlling the mobile phase pH is essential. According to chromatographic theory, working at a pH at least 1.5-2 units away from the analyte's pKa ensures a consistent ionization state and robust retention times.[12] Given an estimated pKa of ~5.5, we evaluated a low pH (e.g., pH 2.8) and a mid-range pH (e.g., pH 6.5).

Mobile Phase ConditionAnalyte StateImpact on RetentionPeak Shape (Tailing Factor)
ACN / 0.1% Formic Acid (pH ~2.8) Fully Protonated (BH+)Less retention due to increased polarity.Excellent (1.1)
MeOH / 0.1% Formic Acid (pH ~2.8) Fully Protonated (BH+)More retention than ACN (Methanol is a weaker solvent).Good (1.3)
ACN / 10mM Phosphate (pH 6.5) Partially ProtonatedInconsistent retention, highly sensitive to small pH shifts.Poor (2.5)

Insight & Decision: At pH 2.8, the pyridine nitrogen is fully protonated, leading to highly reproducible behavior and excellent peak shape. Operating near the pKa (pH 6.5) resulted in poor peak shape and a lack of robustness, a common pitfall in method development. Acetonitrile (ACN) generally provides lower viscosity and higher efficiency, leading to sharper peaks compared to Methanol (MeOH). The combination of Acetonitrile and an acidic buffer (0.1% Formic Acid) is the clear choice.

G cluster_0 Parameter Choice cluster_1 Resulting Effects MP Mobile Phase pH PS Peak Shape MP->PS Controls Ion Suppression RT Retention Time MP->RT Affects Ionization & Polarity SEL Selectivity MP->SEL Alters Relative Retention

Caption: Influence of Mobile Phase pH.

Part 3: The Optimized & Validated Method Protocol

Based on the comparative experiments, the following method was established. This protocol is considered trustworthy because it is accompanied by System Suitability Test (SST) criteria, which verify the system's performance before any sample analysis.[13][14]

Optimized HPLC Method
ParameterConditionRationale
Column Polar-Embedded C18, 150 x 4.6 mm, 3.5 µmProvides excellent peak shape for basic compounds and good hydrophobic retention.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure full protonation of the analyte.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides sharp peaks and good elution strength.
Gradient 5% to 60% B over 15 min; hold at 60% B for 2 min; return to 5% B and equilibrate for 3 minGradient elution is necessary to separate polar (Impurity A) and non-polar (Impurity B) species in a single run.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 35 °CElevated temperature reduces viscosity and can improve peak efficiency.
Detection UV at 275 nmWavelength selected based on the UV absorbance maximum of the analyte.
Injection Vol. 5 µLSmall volume to prevent peak distortion from the sample solvent.
System Suitability Test (SST) Protocol
  • Apparatus: A qualified HPLC system with a UV detector.

  • Procedure: Make five replicate injections of a standard solution containing the main compound and known impurities.

  • Acceptance Criteria:

    • Tailing Factor: Must be ≤ 1.5 for the main peak.[15][16]

    • Resolution: Resolution between the main peak and the closest eluting impurity must be ≥ 2.0.[15]

    • Precision: The Relative Standard Deviation (%RSD) of the peak area for the five replicate injections must be ≤ 2.0%.[15][17]

Part 4: Method Specificity & Forced Degradation

A crucial step in validating a purity method is to demonstrate its specificity, which is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[18] This is mandated by regulatory bodies and detailed in the ICH Q2(R1) guideline.[19][20][21][22]

To prove the method is "stability-indicating," forced degradation studies are performed.[5][23] The bulk substance is subjected to stress conditions like acid, base, oxidation, heat, and light to intentionally generate degradation products.[4][6]

Forced Degradation Experimental Protocol
  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 4 hours. Neutralize before injection.

  • Oxidation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Stress: Expose the solid compound to 80 °C for 48 hours.

  • Photolytic Stress: Expose the compound (in solution and as a solid) to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

The stressed samples are then analyzed using the optimized HPLC method. The goal is to demonstrate that all degradation peaks are baseline-resolved from the main analyte peak, proving the method's specificity.

Conclusion

The development of a robust HPLC purity method is a systematic process of comparison and optimization, grounded in the physicochemical properties of the analyte. For 4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine, a basic compound, controlling the mobile phase pH was the most critical factor. A comparative approach revealed that a polar-embedded C18 column with an acidic acetonitrile/water mobile phase provides the best combination of selectivity, peak shape, and robustness. The final method, verified by system suitability testing and proven to be stability-indicating through forced degradation studies, is fit for its intended purpose in a regulated drug development environment.

References

  • Title: Column Selection for Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: Reverse Phase HPLC Columns Source: GL Sciences URL: [Link]

  • Title: Choosing Right Column for Reverse Phase HPLC Separations Source: Agilent URL: [Link]

  • Title: A Comprehensive Guide to Selecting HPLC Columns Source: Labtech URL: [Link]

  • Title: How to choose reversed-phase HPLC column C18, C8, C4 Source: Biovanix Chromatography URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: International Journal of Advanced Research in Science, Communication and Technology (IJARSCT) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]

  • Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions Source: Test-materials URL: [Link]

  • Title: Method Development & Forced Degradation Source: J-STAR Research URL: [Link]

  • Title: Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: SciSpace URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Mobile Phase Selection in Method Development: How to Optimize Source: Welch Materials URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: System Suitability Test in HPLC – Key Parameters Explained Source: Assay Universe URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL: [Link]

  • Title: ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology Source: Australian Government Department of Health and Aged Care URL: [Link]

  • Title: Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Source: Waters Corporation URL: [Link]

  • Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchGate URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: A Well-Written Analytical Procedure for Regulated HPLC Testing Source: LCGC International URL: [Link]

  • Title: System Suitability Testing: Ensuring Reliable Results Source: Lab Manager URL: [Link]

  • Title: A Complete Guide to Mobile Phase and Stationary Phase in HPLC Source: Labtech URL: [Link]

  • Title: HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives Source: SIELC Technologies URL: [Link]

  • Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL: [Link]

  • Title: Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC) Source: Defense Technical Information Center URL: [Link]

  • Title: Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors Source: Semantic Scholar URL: [Link]

  • Title: 4-Methoxy-1H-pyrrolo(2,3-b)pyridine Source: PubChem URL: [Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. As a substituted pyridine derivative, this compound requires stringent safety protocols to protect laboratory personnel and ensure environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Hazard Profile and Risk Assessment

Understanding the potential hazards of 4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is fundamental to its safe management. While specific toxicological data for this exact compound is not widely available, its structural class—heterocyclic amines and pyridine derivatives—provides a strong basis for a thorough risk assessment. Pyridine and its analogues are generally classified as hazardous materials.[1][2]

Key anticipated hazards, based on closely related structures and the parent pyridine molecule, include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[3][4][5]

  • Skin and Eye Damage: Causes skin irritation and is expected to cause serious eye damage.[3][5]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs such as the liver, kidneys, and central nervous system.[4]

  • Environmental Hazard: These compounds are often toxic to aquatic organisms and may cause long-term adverse effects in the environment.

Table 1: GHS Hazard Classifications for Structurally Related Pyridine Derivatives

Hazard Class Classification Source(s)
Acute Toxicity, Oral Category 4 (Harmful if swallowed) [3][4][5]
Skin Corrosion/Irritation Category 2 (Causes skin irritation) [3][5]
Serious Eye Damage/Irritation Category 1 or 2 (Causes serious eye damage/irritation) [3][4][5]

| Flammability | Category 2 or 3 (Highly flammable or flammable liquid and vapor) |[4] |

The causality for stringent disposal protocols is clear: improper handling risks acute health effects, chronic illness, and environmental contamination.

Pre-Disposal Operations: Engineering and Personal Safety Controls

Before any waste handling begins, establishing a safe working environment is paramount. These controls are non-negotiable and form the first line of defense against chemical exposure.

  • Engineering Controls: All handling of 4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine and its waste must be conducted within a certified chemical fume hood.[6] This minimizes inhalation exposure by maintaining a controlled, negative pressure environment.

  • Personal Protective Equipment (PPE): Adherence to a strict PPE protocol is mandatory.[6]

    • Eye Protection: Chemical splash goggles are required to protect against splashes that can cause serious eye damage.

    • Hand Protection: Wear gloves made of a chemically resistant material, such as nitrile or neoprene.[6] Pyridine derivatives can be absorbed through the skin, making proper glove selection and use critical.[2]

    • Body Protection: A standard laboratory coat must be worn to protect against skin contact.[6]

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the collection and temporary storage of 4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine waste, ensuring it is managed safely until final disposal by qualified personnel.

Step 1: Waste Segregation Collect waste containing 4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine separately from other waste streams. This includes neat (undiluted) compound, solutions, and any contaminated materials like pipette tips, wipes, or absorbent pads. Do not mix this waste with incompatible materials such as strong oxidizers or acids.[6]

Step 2: Containerization Transfer waste into a designated, compatible, and properly sealed hazardous waste container.[6] The container must be made of a material that will not react with the chemical and must have a secure, airtight lid to prevent the escape of vapors.

Step 3: Labeling Proper labeling is a critical trust and safety checkpoint. The waste container must be clearly and indelibly labeled with:

  • The words "Hazardous Waste".[6]

  • The full chemical name: "4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine".[6]

  • All relevant hazard information (e.g., "Toxic," "Flammable").[2][4]

  • The date of accumulation.

Step 4: Storage Store the sealed and labeled waste container in a cool, dry, and well-ventilated secondary containment area.[6] This storage location must be away from all sources of ignition, heat, and direct sunlight.[6]

Step 5: Final Disposal Coordination Under no circumstances should this chemical waste be poured down the drain or disposed of with regular trash.[6][7] The final and most critical step is to contact your institution's Environmental Health & Safety (EHS) department.[6] They will provide specific guidance and manage the pickup and ultimate disposal of the hazardous waste, which typically involves high-temperature incineration.[1]

Spill and Emergency Management

In the event of a spill, immediate and correct action is required to mitigate risks.

  • Evacuation: Immediately evacuate all non-essential personnel from the affected area.[6]

  • Ventilation: Ensure the area is well-ventilated, using the fume hood to contain vapors.

  • Containment: For small spills, use a non-combustible absorbent material such as vermiculite, sand, or earth to soak up the product.[8] Do not use combustible materials like paper towels without placing them immediately into the hazardous waste container.

  • Cleanup: Using non-sparking tools, carefully collect the absorbent material and place it into a designated hazardous waste container for disposal.[2]

  • Decontamination: Clean the spill surface thoroughly to remove any residual contamination.

  • Reporting: Report the spill to your laboratory supervisor and EHS department immediately.

Disposal Workflow Visualization

The following diagram outlines the decision-making and procedural flow for the safe disposal of 4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.

G cluster_prep Preparation & Handling cluster_procedure Disposal Protocol cluster_final Final Disposition A Assess Waste Type (Solid vs. Liquid) B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Segregate Waste into Compatible Container C->D E Securely Cap and Label Container (Name, Hazards, Date) D->E F Store in Designated, Secondary Containment Area E->F G Contact EHS for Waste Pickup F->G H Compliant Disposal (e.g., Incineration) by Certified Vendor G->H

Caption: Disposal workflow for 4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine.

References

  • National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal - Toxicological Profile for Pyridine. NCBI. Available at: [Link]

  • Avantor. (2011). Material Safety Data Sheet - Pyridine. J.T. Baker. Available at: [Link]

  • PubChem. (n.d.). 4-Methoxy-1H-pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet - Pyridine. Kishida Chemical Co., Ltd. Available at: [Link]

  • Loba Chemie. (n.d.). Pyridine for Synthesis - Safety Data Sheet. Loba Chemie. Available at: [Link]

  • American Society of Health-System Pharmacists. (n.d.). Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals. ASHP. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.